(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide
Description
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a methylphenyl group attached to a prop-2-enamide backbone
Properties
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO2/c1-17-2-11-21(12-3-17)25-23(26)15-8-18-6-13-22(14-7-18)27-16-19-4-9-20(24)10-5-19/h2-15H,16H2,1H3,(H,25,26)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMMRJAERHLUEP-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of phenol to form 4-bromophenol.
Methoxylation: The 4-bromophenol is then reacted with methanol in the presence of a base to form 4-(4-bromophenyl)methoxyphenol.
Coupling Reaction: The methoxyphenol intermediate is then coupled with 4-methylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired enamide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide can be compared with other similar compounds, such as:
4-Iodobenzoic Acid: This compound has a similar aromatic structure but differs in the presence of an iodine atom instead of a bromine atom.
4,4’-Dichlorobenzophenone: This compound has a similar benzophenone structure but contains chlorine atoms instead of bromine and methoxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide, with the CAS number 477889-45-5, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a propenamide backbone and various substituted phenyl groups, making it a candidate for diverse therapeutic applications, particularly in anticancer and anti-inflammatory contexts.
- Molecular Formula : C23H20BrNO2
- Molecular Weight : 422.31 g/mol
- CAS Number : 477889-45-5
Biological Activity Overview
Recent studies have highlighted the biological activity of similar compounds, particularly those containing the bromobenzyl group. This section summarizes findings related to the biological activities of this compound and its structural analogs.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to inhibit topoisomerase I and II enzymes, which are crucial for DNA replication and transcription. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- In vitro studies demonstrated that compounds with similar structures induced cytotoxic effects in various cancer cell lines, including MCF-7 (breast cancer) and FaDu (head and neck cancer) cells .
-
Case Studies :
- A study indicated that a bromobenzyl derivative exhibited an IC50 value of 1.73 μM against FaDu cells, indicating potent antiproliferative effects .
- Another investigation revealed that compounds with similar scaffolds significantly reduced cell viability by more than 80% at concentrations of 10 μM .
| Compound | Cell Line | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|---|
| 7a | FaDu | 1.73 | 83.52 |
| 7r | FaDu | N/A | 74.70 |
| Erlotinib | MCF-7 | N/A | 19.73 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- It selectively inhibits cyclooxygenase-2 (COX-2) over COX-1, which suggests potential for treating inflammatory conditions without the gastrointestinal side effects associated with non-selective COX inhibitors .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the phenyl rings significantly affect biological activity:
Q & A
Q. What are the optimized synthetic routes for (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide?
The synthesis involves multi-step organic reactions, typically starting with esterification of 4-bromobenzyl alcohol, followed by coupling with a substituted phenylacrylamide precursor. Key steps include:
- Esterification : 4-Bromobenzyl alcohol reacts with a protected phenolic group under acid catalysis (e.g., H₂SO₄) to form the ether linkage .
- Amide Coupling : The acrylamide moiety is introduced via a nucleophilic acyl substitution reaction using a coupling agent like EDCI or DCC in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the (E)-configuration of the propenamide group and substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~439.1 Da) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O-C ether) confirm functional groups .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Q. Table 1: Solubility Data
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| DCM | ~20 |
| Ethanol | ~15 |
| Water | <0.1 |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent Variation : Replace the 4-bromobenzyl group with 4-chloro or 4-fluoro analogs to assess halogen-dependent activity .
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance binding to hydrophobic enzyme pockets .
- Bioisosteric Replacement : Substitute the propenamide with a sulfonamide group to improve metabolic stability .
Q. Table 2: SAR of Analogous Compounds
| Substituent | IC₅₀ (μM) | Target Enzyme | Reference |
|---|---|---|---|
| 4-Bromobenzyl | 0.45 | Kinase X | |
| 4-Chlorobenzyl | 0.78 | Kinase X | |
| 4-Methoxybenzyl | >10 | Kinase X |
Q. How should researchers address contradictions in biological activity data across studies?
- Orthogonal Assays : Validate anti-proliferative activity using both MTT and ATP-based assays to rule out false positives .
- Target Engagement Studies : Use surface plasmon resonance (SPR) to confirm direct binding to the purported enzyme target (e.g., EGFR kinase) .
- Metabolic Stability Testing : Assess hepatic microsome stability to identify if rapid metabolism explains discrepancies in in vivo vs. in vitro efficacy .
Q. What computational methods are suitable for predicting the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 1M17) .
- MD Simulations : Perform 100-ns simulations in GROMACS to evaluate conformational stability of the ligand-receptor complex .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at 4-bromobenzyl position) using Schrödinger Phase .
Q. How can researchers mitigate off-target effects in cellular assays?
- Proteome-Wide Profiling : Use affinity pulldown coupled with LC-MS/MS to identify unintended binding partners .
- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. kinase X-knockout cell lines .
- Dose-Response Analysis : Ensure IC₅₀ values align with target expression levels (e.g., EC₅₀ << target concentration) .
Q. Table 3: Key Stability Parameters
| Condition | Half-Life |
|---|---|
| pH 7.4 (PBS, 37°C) | 48 hours |
| pH 2.0 (HCl, 37°C) | 6 hours |
| Human Liver Microsomes | 12 minutes |
Methodological Notes
- Synthesis Reproducibility : Strict control of reaction temperature (±2°C) and anhydrous conditions is critical to avoid byproducts like (Z)-isomers .
- Data Validation : Always cross-reference NMR shifts with predicted values (e.g., ACD/Labs or ChemDraw) .
- Ethical Compliance : Follow institutional guidelines for cytotoxicity testing (e.g., NIH-3T3 for non-cancerous cell controls) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
